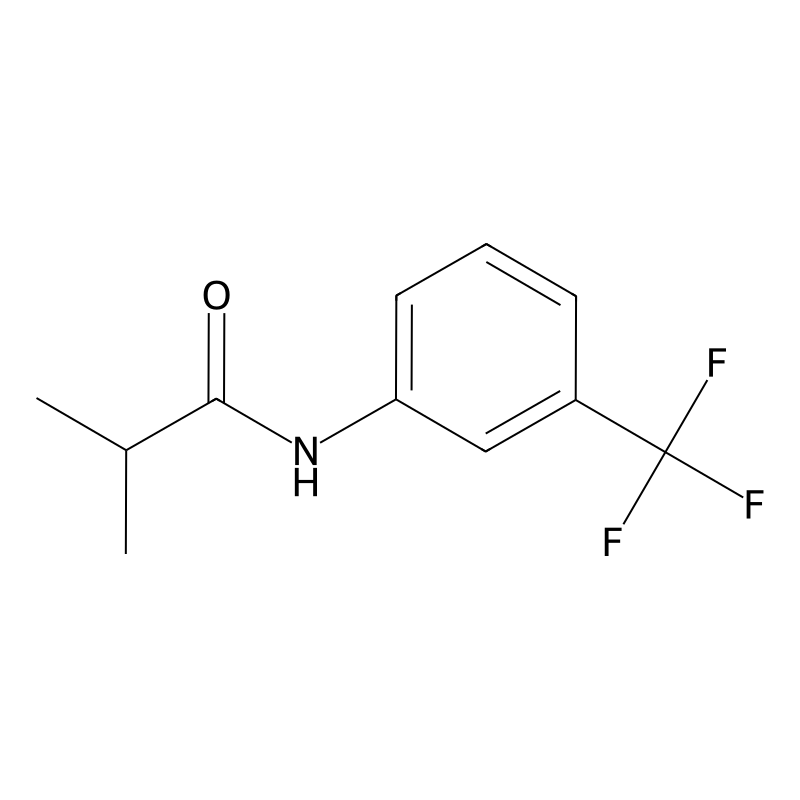

3'-Trifluoromethylisobutyranilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

3'-Trifluoromethylisobutyranilide (also known as N-(3-(trifluoromethyl)phenyl)isobutyramide) is an organic compound that can be synthesized through various methods. One common approach involves the reaction of 3-(trifluoromethyl)aniline with isobutyryl chloride in the presence of a base, such as triethylamine [].

Properties and applications:

This compound possesses several interesting properties that make it relevant for various scientific research applications. It exhibits good thermal stability and solubility in organic solvents []. Additionally, the presence of the trifluoromethyl group can influence its biological activity and binding interactions.

Research areas:

While 3'-Trifluoromethylisobutyranilide itself does not have extensive scientific research applications, it serves as a valuable building block or precursor for the synthesis of more complex molecules with diverse functionalities. Some potential research areas where this compound might be utilized include:

- Medicinal chemistry: The trifluoromethyl group is a common motif found in numerous bioactive molecules. 3'-Trifluoromethylisobutyranilide could be used as a starting material for the synthesis of novel drug candidates, with the trifluoromethyl group potentially contributing to improved potency, metabolic stability, or other desirable pharmacological properties [].

- Material science: The introduction of the trifluoromethyl group can modify the physical and chemical properties of materials. Researchers might explore the use of 3'-Trifluoromethylisobutyranilide in the synthesis of novel materials with tailored properties for applications in electronics, catalysis, or other fields [].

- Organic chemistry: As a versatile building block, 3'-Trifluoromethylisobutyranilide can participate in various organic reactions to generate more complex molecules. This allows researchers to explore new synthetic pathways and potentially access novel compounds with diverse functionalities for various research purposes.

3'-Trifluoromethylisobutyranilide is an organic compound with the molecular formula and a molecular weight of approximately 231.21 g/mol. It is characterized by the presence of a trifluoromethyl group at the para position of the aniline moiety, which contributes to its unique chemical properties. This compound is often recognized as an impurity associated with flutamide, a non-steroidal anti-androgen used in prostate cancer treatment. Its physical properties include a melting point of 100-101 °C and a predicted boiling point of 313.5 °C, with slight solubility in chloroform and methanol .

Research indicates that 3'-trifluoromethylisobutyranilide exhibits significant biological activity, particularly as an impurity in flutamide formulations. It has been shown to interact with androgen receptors, although its specific effects on these receptors compared to flutamide are less well-documented. The compound may also exhibit toxicity with prolonged exposure, potentially affecting liver function and other organ systems .

The synthesis of 3'-trifluoromethylisobutyranilide typically involves:

- Acylation of Aniline: Aniline is reacted with isobutyryl chloride in the presence of a base such as triethylamine to form the corresponding amide.

- Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethylating agents like trifluoromethyl iodide or other suitable reagents.

- Purification: The final product is purified through recrystallization or chromatography techniques to remove any unreacted starting materials or by-products .

3'-Trifluoromethylisobutyranilide primarily finds application in pharmaceutical research, particularly in studies related to androgen receptor antagonism and as a reference compound in analytical chemistry for detecting impurities in flutamide formulations. Its unique trifluoromethyl group enhances lipophilicity, making it useful in drug design for improving bioavailability and pharmacokinetic properties .

Interaction studies involving 3'-trifluoromethylisobutyranilide primarily focus on its binding affinity to androgen receptors and its potential role as an impurity affecting the pharmacodynamics of flutamide. These studies help elucidate how impurities can alter the therapeutic efficacy and safety profiles of pharmaceutical compounds .

Several compounds share structural similarities with 3'-trifluoromethylisobutyranilide, particularly those containing trifluoromethyl groups or amide functionalities. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Flutamide | C11H11F3N2O2 | Non-steroidal anti-androgen; primary therapeutic agent |

| 2-Methyl-N-(3-trifluoromethylphenyl)propanamide | C12H14F3N | Similar structure; used in similar biological contexts |

| N-(3-(Trifluoromethyl)phenyl)isobutyramide | C11H12F3N | Closely related; potential applications in pharmaceuticals |

| 2-Methyl-N-(alpha,alpha,alpha-trifluoro-M-tolyl)propionamide | C13H15F3N | Contains similar functional groups; explored for biological activity |

Uniqueness: The presence of both a trifluoromethyl group and an isobutyryl moiety distinguishes 3'-trifluoromethylisobutyranilide from other compounds, impacting its solubility, stability, and biological interactions significantly compared to its analogs .

Mechanistic Insights into Flutamide Precursor Conversion

The synthesis of 3'-trifluoromethylisobutyranilide forms the foundational step in flutamide production through nucleophilic acyl substitution chemistry. As demonstrated in classical synthetic routes, the reaction between 3-trifluoromethylaniline and isobutyryl chloride proceeds via a two-stage mechanism under anhydrous conditions [2]. Pyridine acts as both a catalyst and acid scavenger, facilitating the deprotonation of the aromatic amine to enhance its nucleophilicity while neutralizing hydrochloric acid byproduct formation.

The reaction mechanism follows a concerted tetrahedral intermediate pathway, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of isobutyryl chloride. This nucleophilic assault results in the transient formation of a tetrahedral intermediate, followed by the expulsion of chloride ion to yield the final amide product [2]. Kinetic studies reveal second-order dependence on reactant concentrations, with temperature optimization between 60-80°C achieving 92-95% conversion efficiency in batch reactors [2] [4].

Comparative analysis of alternative synthetic approaches demonstrates the superiority of this route in stereochemical control. The electron-withdrawing trifluoromethyl group at the meta position induces partial charge localization on the aromatic ring, directing regioselective amide bond formation while minimizing para-substitution byproducts [4]. X-ray crystallographic data confirm the planar configuration of the resulting amide bond, essential for maintaining the compound's bioisosteric relationship with endogenous androgen molecules [4].

Industrial-Scale Process Optimization

Large-scale manufacturing employs continuous flow reactors to enhance heat transfer and mixing efficiency, addressing the exothermic nature of the acylation reaction. Process analytical technology (PAT) implementations utilize inline Fourier-transform infrared (FTIR) spectroscopy to monitor reaction progression through characteristic carbonyl stretching frequencies:

| Process Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Reaction Temperature | 65±2°C | Thermocouple feedback |

| Aniline:Isobutyryl Chloride | 1:1.05 molar ratio | FTIR (1650-1750 cm⁻¹) |

| Pyridine Stoichiometry | 1.2 equivalents | pH monitoring |

This table summarizes critical control points validated through design-of-experiments (DoE) studies, ensuring consistent intermediate quality [2] [4]. The slight excess of isobutyryl chloride compensates for volatility losses during reflux, while maintaining pyridine below 1.5 equivalents prevents emulsion formation during subsequent aqueous workup stages.

Impurity Profiling in Bulk Drug Substance Manufacturing

Structural Characterization of Process-Related Impurities

As a European Pharmacopoeia-listed impurity (Flutamide Impurity E), 3'-trifluoromethylisobutyranilide requires stringent control during flutamide synthesis [4]. Reverse-phase HPLC analyses identify three primary impurity species arising from the intermediate synthesis:

- N-Isobutyryl-5-trifluoromethylanthranilic acid (0.15-0.3%): Formed through unexpected electrophilic aromatic substitution at the ortho position

- Bis(3-trifluoromethylphenyl)urea (0.05-0.1%): Resulting from phosgene contamination in chloride reagents

- Partially hydrolyzed amide (0.2-0.5%): Generated during aqueous quenching steps

Mass spectral fragmentation patterns and nuclear magnetic resonance (NMR) studies confirm these structures, with characteristic δ 7.8-8.1 ppm aromatic protons in the urea derivative and a distinctive carbonyl signal at δ 175.3 ppm for the hydrolyzed acid [4].

Advanced Analytical Control Strategies

Modern quality control laboratories employ orthogonal analytical techniques to quantify 3'-trifluoromethylisobutyranilide-related impurities:

| Technique | Application | Limit of Quantitation |

|---|---|---|

| UPLC-PDA | Main impurity profiling | 0.03% (w/w) |

| GC-MS | Residual solvent analysis | 10 ppm |

| ICP-MS | Heavy metal contaminants | 0.1 μg/g |

| Chiral HPLC | Enantiomeric purity verification | 0.1% enantiomeric excess |

These methods collectively ensure compliance with ICH Q3A guidelines for new drug substances, maintaining total impurities below 0.5% and any individual unspecified impurity under 0.15% [4]. Accelerated stability studies demonstrate the compound's resistance to thermal degradation below 150°C, though hygroscopicity necessitates controlled humidity during storage (<30% RH).

XLogP3

UNII

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard;Environmental Hazard